molecular formula C12H7BrCl3NO B3037260 1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 477849-05-1

1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Cat. No. B3037260
CAS RN: 477849-05-1
M. Wt: 367.4 g/mol
InChI Key: MMUVOKPXGHZMFF-UHFFFAOYSA-N
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Description

The compound “1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also includes a bromophenyl group, which is a phenyl ring (a six-membered aromatic ring) with a bromine atom attached . The “2,2,2-trichloro-1-ethanone” part of the molecule suggests the presence of a ketone functional group (C=O) on an ethane backbone with three chlorine atoms attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (pyrrole and phenyl) would contribute to the compound’s stability. The electronegative atoms (bromine and chlorine) would create areas of high electron density, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is nucleophilic and can participate in electrophilic substitution reactions. The ketone group is also reactive and can undergo a variety of reactions, including nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the halogen atoms could increase the compound’s melting and boiling points compared to similar-sized aliphatic compounds. The compound is likely to be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone:

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals, particularly due to its unique structural properties. It can be used as a lead compound in the synthesis of drugs targeting various diseases, including cancer and neurological disorders. Its bromophenyl and pyrrole moieties are known to interact with biological targets, making it a valuable candidate for drug discovery .

Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. The presence of the bromophenyl group enhances its ability to disrupt microbial cell walls, making it effective against a range of bacterial and fungal pathogens. This makes it a promising candidate for the development of new antibiotics and antifungal agents .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. Its unique structure allows for various chemical modifications, making it useful in the synthesis of complex organic molecules. It can be employed in the creation of heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Material Science

The compound’s stability and reactivity make it suitable for applications in material science. It can be used in the synthesis of polymers and other advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity. These materials have potential applications in electronics, coatings, and nanotechnology .

Catalysis

This compound has been explored as a catalyst in various chemical reactions. Its ability to facilitate reactions without being consumed makes it valuable in industrial processes. It can be used in the production of fine chemicals, pharmaceuticals, and agrochemicals, improving the efficiency and sustainability of these processes .

Agricultural Chemistry

In agriculture, this compound can be used to develop new pesticides and herbicides. Its ability to disrupt biological processes in pests and weeds makes it an effective tool for protecting crops. This application helps in improving crop yields and ensuring food security.

Sigma-Aldrich Molbank ChemicalBook Thermo Fisher Molbank : Sigma-Aldrich : ChemicalBook : Thermo Fisher

Safety and Hazards

As with any chemical compound, handling “1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, inhaled, or if it comes into contact with skin .

Future Directions

The study of novel organic compounds like “1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone” is crucial in fields like medicinal chemistry, materials science, and synthetic chemistry. Future research could explore its potential applications, its reactivity under various conditions, and its interactions with different biological targets .

properties

IUPAC Name

1-[1-(4-bromophenyl)pyrrol-2-yl]-2,2,2-trichloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl3NO/c13-8-3-5-9(6-4-8)17-7-1-2-10(17)11(18)12(14,15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUVOKPXGHZMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185999
Record name 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

CAS RN

477849-05-1
Record name 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477849-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Bromophenyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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